5-Nitro-2-[4-[2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione
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Overview
Description
5-Nitro-2-[4-[2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione is a complex organic compound characterized by its multiple nitro groups and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[4-[2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these steps include nitric acid and sulfuric acid for nitration, and various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[4-[2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings or the isoindole core.
Scientific Research Applications
5-Nitro-2-[4-[2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 5-Nitro-2-[4-[2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione exerts its effects is primarily through its interaction with biological molecules. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to specific proteins or enzymes, inhibiting their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-3-One (NTO): Known for its use in explosives due to its thermal stability and low sensitivity.
5-Nitro-2-furaldehyde: Used in the synthesis of various organic compounds and materials.
5-Nitro-o-toluidine: An aromatic amine used in dye manufacturing.
Uniqueness
5-Nitro-2-[4-[2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione is unique due to its complex structure, which combines multiple nitro groups and isoindole moieties. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-nitro-2-[4-[2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N6O8/c39-29-23-11-9-21(37(43)44)15-25(23)31(41)35(29)19-5-1-17(2-6-19)27-13-14-33-28(34-27)18-3-7-20(8-4-18)36-30(40)24-12-10-22(38(45)46)16-26(24)32(36)42/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAZLZNJVVBDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])N6C(=O)C7=C(C6=O)C=C(C=C7)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N6O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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